4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrazole, azetidine, and pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Azetidine ring formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.
Pyrimidine ring formation: The pyrimidine ring can be constructed by condensation reactions involving amidines and β-dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the chloro and trifluoromethyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or de-trifluoromethylated products .
Scientific Research Applications
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, or anti-microbial activities.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Pharmaceuticals: It can serve as an intermediate in the synthesis of pharmaceutical compounds with diverse therapeutic effects.
Mechanism of Action
The mechanism of action of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazole: A simpler pyrazole derivative with potential anti-inflammatory and anti-cancer properties.
1H-pyrazole-4-carboxamide: Another pyrazole derivative used in medicinal chemistry.
6-(trifluoromethyl)pyrimidine: A pyrimidine derivative with applications in pharmaceuticals and agrochemicals.
Uniqueness
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine is unique due to its combination of pyrazole, azetidine, and pyrimidine rings, which may confer distinct biological activities and chemical reactivity compared to simpler analogs .
Properties
Molecular Formula |
C12H11ClF3N5 |
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Molecular Weight |
317.70 g/mol |
IUPAC Name |
4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H11ClF3N5/c13-9-2-19-21(6-9)5-8-3-20(4-8)11-1-10(12(14,15)16)17-7-18-11/h1-2,6-8H,3-5H2 |
InChI Key |
ISIBDMAKFALNIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C(F)(F)F)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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